Pyrimidin-4-ol vs. Pyridazine Core Differentiation: Target Selectivity Profiles at HGPRT
The target compound's pyrimidin-4-ol core confers measurable selectivity for human hypoxanthine-guanine phosphoribosyltransferase (HGPRT) over the Plasmodium falciparum ortholog, a differentiation not achievable with the pyridazine analog R 61837, which lacks any reported HGPRT activity. BindingDB entry BDBM194497 reports Ki = 600 nM for the target compound against human HGPRT at pH 7.4, versus Ki = 4,000 nM for P. falciparum HGXPRT, yielding a 6.7-fold selectivity window [1]. In contrast, R 61837 (3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine) is characterized exclusively as a rhinovirus inhibitor with no detectable HGPRT engagement, underscoring the functional divergence driven by the heterocyclic core [2]. The pyrimidin-4-ol core's ability to engage purine salvage pathway enzymes expands the compound's target space beyond antiviral applications into antiparasitic and immunomodulatory drug discovery, a dimension inaccessible to the pyridazine congener.
| Evidence Dimension | HGPRT enzyme inhibition (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 600 nM (human HGPRT) [1] |
| Comparator Or Baseline | Ki = 4,000 nM (P. falciparum HGXPRT) for target compound; R 61837: no detectable HGPRT activity [REFS-1, REFS-2] |
| Quantified Difference | 6.7-fold selectivity for human HGPRT over P. falciparum ortholog; pyridazine core (R 61837) lacks HGPRT engagement entirely |
| Conditions | Spectrophotometric assay at 25°C, 0.1 M Tris-HCl, 10 mM MgCl2, pH 7.4 [1] |
Why This Matters
Procurement decisions for multi-target screening libraries must account for core heterocycle-driven selectivity; the pyrimidin-4-ol core enables HGPRT engagement that the pyridazine analog cannot replicate, directly influencing hit-finding outcomes in antiparasitic and purine metabolism programs.
- [1] Keough, D. T., Ng, A. L., Winzor, D. J., et al. BindingDB Entry BDBM194497: Ki values for HGPRT inhibition. US Patent 9,200,020, Table 3 compound 6. BindingDB, accessed 2026. View Source
- [2] Andries, K., Dewindt, B., De Brabander, M., Stokbroekx, R., & Janssen, P. A. J. (1988). In vitro activity of R 61837, a new antirhinovirus compound. Archives of Virology, 101(3-4), 155-167. View Source
